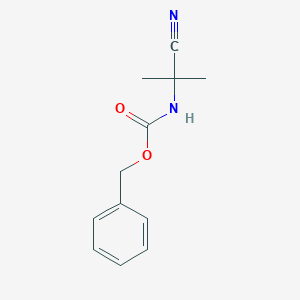

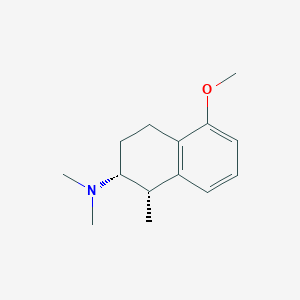

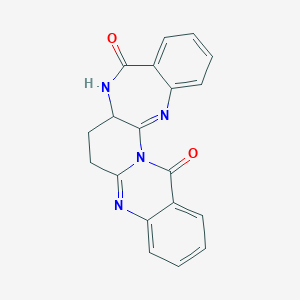

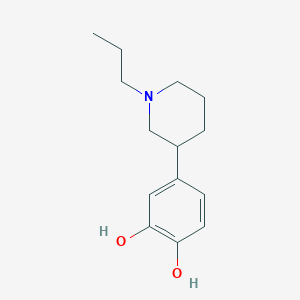

![molecular formula C15H14N4S B028604 5-[(4-甲苯基)硫烷基]-2,4-喹唑啉二胺 CAS No. 168910-32-5](/img/structure/B28604.png)

5-[(4-甲苯基)硫烷基]-2,4-喹唑啉二胺

描述

Synthesis Analysis

The synthesis of 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine and related compounds involves several key steps, including catalytic hydrogenation, S-arylation, and reactions with halogenides. For instance, Elslager et al. (1983) and Al-Salahi (2010) have described the synthesis of quinazolinediamines through catalytic hydrogenation of quinazolinecarbonitriles and S-arylation methods, respectively, highlighting the versatility and efficiency of these synthetic approaches in producing compounds with potent biological activities (Elslager, Johnson, & Werbel, 1983); (Al-Salahi, 2010).

Molecular Structure Analysis

The molecular structure of quinazolinediamines, including the title compound, has been extensively analyzed using techniques such as Raman spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations. Geesi et al. (2020) and El‐Hiti et al. (2014) have reported on the crystal structure and Hirshfeld surface analysis of quinazoline derivatives, providing insights into their molecular geometry, electronic distribution, and intermolecular interactions (Geesi et al., 2020); (El‐Hiti, Smith, Hegazy, Ajarim, & Kariuki, 2014).

Chemical Reactions and Properties

Quinazolinediamines undergo a variety of chemical reactions, including nucleophilic aromatic substitution, and exhibit diverse reactivity patterns depending on the substituents and reaction conditions. Jeminejs et al. (2021) discussed the nucleophile-nucleofuge duality of azide and arylthiolate groups in the synthesis of quinazoline derivatives, highlighting the versatility of these compounds in synthetic chemistry (Jeminejs, Novosjolova, Bizdēna, & Turks, 2021).

Physical Properties Analysis

The physical properties of 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine, such as solubility, melting point, and stability, can be influenced by its molecular structure and intermolecular interactions. Studies by El‐Hiti et al. (2014) and others have provided valuable data on these aspects, aiding in the understanding of how these properties affect the compound's applications in various domains (El‐Hiti et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to undergo specific reactions, are crucial for the application of 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in synthesis and material science. The work by Jeminejs et al. (2021) on the reactivity of quinazoline derivatives provides insights into how these compounds can be modified and utilized in creating new materials and pharmaceuticals (Jeminejs et al., 2021).

科学研究应用

电化学研究

研究表明,具有相似硫烷基和喹唑啉结构的化合物会发生电化学还原,从而形成在电化学传感器和氧化还原化学中具有潜在应用的衍生物。例如,磺苯基偶氮苯甲酸的电化学行为表明此类化合物主要以腙互变异构体的形式被还原,从而产生在电化学传感和还原过程中具有重要意义的腙化合物 (Mandić、Nigović 和 Šimunić,2004).

药物化学和药物设计

喹唑啉衍生物已显示出显着的生物活性,包括抗真菌、抗菌和抗炎特性。例如,二氢叶酸还原酶与硫烷基取代的喹唑啉抑制剂的 X 射线晶体学分析揭示了不同的结合模式,为选择性酶抑制剂的设计提供了见解 (Whitlow 等,2001)。此外,已经合成并研究了硫烷基、亚磺酰基和磺酰基取代的双环二恶戊烷的化学发光,突出了其在分析化学和传感器技术中的应用潜力 (Watanabe 等,2010)。

有机合成和化学性质

喹唑啉衍生物(包括具有硫烷基的衍生物)的合成和功能化已得到广泛研究。这些化合物已被探索其作为有机合成中试剂的潜力,为具有多种生物活性的各种杂环化合物提供了途径。例如,硫烷基、亚磺酰基和磺酰基取代的四唑的合成证明了硫烷基在促进化学转化和引入功能多样性方面的多功能性 (Dmitrieva 等,2012)。

药理应用

喹唑啉衍生物因其药理特性(包括抗溃疡和抗肿瘤活性)而受到研究。2-[5-取代-1-H-苯并(d)咪唑-2-基亚磺酰基]甲基-3-取代喹唑啉-4-(3H) 酮的合成及其抗溃疡活性的评估证明了这些化合物的治疗潜力 (Patil、Ganguly 和 Surana,2010)。

作用机制

Target of Action

The primary targets of “5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine” are Dihydrofolate reductase (DHFR) in both humans and yeast . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate.

Mode of Action

It is known to interact with its target, dhfr, which may result in changes to the enzyme’s function

Biochemical Pathways

The downstream effects of these changes would depend on the specific context and are a subject of ongoing research .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action

属性

IUPAC Name |

5-(4-methylphenyl)sulfanylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJFGEAPSYQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332215 | |

| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168910-32-5 | |

| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in the context of Candida albicans?

A1: Candida albicans is an opportunistic fungal pathogen that can cause infections ranging from superficial mucosal infections to life-threatening systemic candidiasis. Dihydrofolate reductase (DHFR) is an essential enzyme in C. albicans, playing a crucial role in folate metabolism and consequently, DNA synthesis. The research article investigates 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine (GW578) as a potential inhibitor of C. albicans DHFR. [] By understanding the interaction between GW578 and DHFR, researchers aim to develop novel antifungal agents that can effectively target and inhibit the growth of C. albicans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

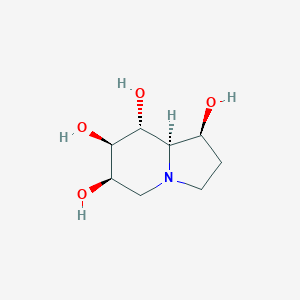

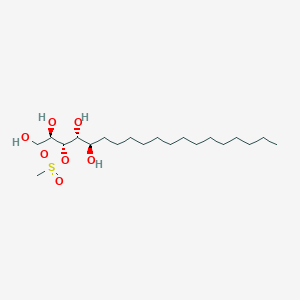

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)